1-Carbazol-9-ylpropane-1,3-diol
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-carbazol-9-ylpropane-1,3-diol |
InChI |
InChI=1S/C15H15NO2/c17-10-9-15(18)16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,15,17-18H,9-10H2 |
InChI Key |
VWZHCSZBZYMQQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(CCO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(CCO)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using 1,3-Dibromopropane-1,3-diol
In this method, carbazole undergoes nucleophilic substitution with 1,3-dibromopropane-1,3-diol under basic conditions. The reaction is catalyzed by benzyltriethylammonium chloride (BTEAC) in a benzene/water system:
Key Conditions :
-
Solvent : Benzene/water (8:2 v/v)
-
Catalyst : BTEAC (10 mol%)
-
Base : KOH (2 equiv)
-
Temperature : Reflux (80°C)
-
Yield : ~60–70% after purification by silica gel chromatography.
Challenges :
-
Competitive elimination reactions may reduce diol yield.
-
Protection of hydroxyl groups as acetals (e.g., acetonide) prior to alkylation improves regioselectivity but requires an additional deprotection step.
Asymmetric Aldol Reaction Followed by Reduction
A two-step asymmetric synthesis, inspired by the work of Yılmaz et al., enables enantioselective preparation of 1,3-diols. While their study focuses on chiral 1,3-keto alcohols, the methodology can be extrapolated to carbazole-containing substrates.
Organocatalyzed Aldol Reaction
A proline-derived organocatalyst (3g ) and Cu(OTf)₂ facilitate the aldol reaction between carbazole-9-propanealdehyde and ketones:
Optimized Parameters :
Asymmetric Reduction
The keto alcohol intermediate is reduced using an oxazaborolidine reagent (e.g., R-CBS) to yield the diol:
Procedure :
-
Reagent : R-CBS (0.1 mmol) and BH₃·Me₂S (1.5 mmol) in toluene
-
Temperature : −10°C
Radical-Mediated C–H Functionalization
The Hofmann-Löffler-Freytag (HLF) reaction, as reported by Chen et al., offers a radical-based pathway for diol synthesis. Applied to carbazole derivatives, this method enables site-selective hydroxylation.
Trifluoroethyl Carbamate Formation
A carbazole-containing alcohol is converted to its trifluoroethyl carbamate derivative:
Conditions :
HLF Cyclization and Hydrolysis
Photochemical or thermal initiation generates nitrogen-centered radicals, facilitating 1,5-hydrogen atom transfer and subsequent cyclization:
Parameters :
-
Initiation : UV light (365 nm) or AIBN (azobisisobutyronitrile)
-
Hydrolysis : 6 M HCl, 60°C, 12 hours
Hydroxylation of Carbazole-Propane Derivatives
Direct hydroxylation of a preformed carbazole-propane scaffold using oxidizing agents represents a straightforward route.
Osmium Tetroxide-Mediated Dihydroxylation
For unsaturated intermediates (e.g., carbazole-allyl derivatives), syn-dihydroxylation introduces vicinal diols:
Conditions :
-
Oxidant : OsO₄ (2 mol%)
-
Co-oxidant : N-Methylmorpholine N-oxide (NMO)
-
Solvent : Acetone/water (4:1 v/v)
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation | 60–70% | – | Moderate | High |
| Asymmetric Aldol | 85–90% | >99 | High | Moderate |
| Radical C–H | 50–60% | – | High | Low |
| Dihydroxylation | 70–75% | – | Low | High |
Key Insights :
-
Alkylation is optimal for large-scale synthesis but lacks stereocontrol.
-
Asymmetric Aldol achieves enantiopurity but requires specialized catalysts.
-
Radical Methods offer unique regioselectivity but face scalability challenges.
Chemical Reactions Analysis
Types of Reactions: 1-Carbazol-9-ylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The carbazole ring can be reduced under specific conditions to form dihydrocarbazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LAH).
Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products:
- Oxidation can yield aldehydes or ketones.
- Reduction can produce dihydrocarbazole derivatives.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-Carbazol-9-ylpropane-1,3-diol has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s photophysical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-Carbazol-9-ylpropane-1,3-diol exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments. In biological systems, it may interact with cellular components, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Carbazol-9-ylpropane-1,3-diol and related carbazole derivatives:
Key Comparative Findings
Substituent Effects on Bioactivity
- Chlorinated Derivatives: Compounds like 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol exhibit enhanced antitumor and antimicrobial activities compared to non-halogenated diols, attributed to the electron-withdrawing effects of chlorine atoms .
- Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., 1-(benzylamino)-3-carbazol-9-ylpropan-2-ol) demonstrate improved solubility and membrane permeability, making them more viable for drug delivery than diols .
Stereochemical and Positional Influences
- 1,2-Diol vs. 1,3-Diol Configuration : The 1,2-diol isomer (3-carbazol-9-ylpropane-1,2-diol) shows lower thermal stability due to intramolecular hydrogen bonding, whereas the 1,3-diol configuration allows for intermolecular interactions, enhancing crystallinity .
- Ether vs. Diol Functionality : Ether derivatives like 1-(benzyloxy)-3-(9H-carbazol-9-yl)propan-2-ol exhibit reduced polarity, favoring applications in hydrophobic matrices for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
